molecular formula C22H16FN3O2S B2499297 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-49-4

4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2499297
M. Wt: 405.45
InChI Key: WUSRZPLHPNOTHH-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” appears to be a complex organic molecule. It contains several functional groups, including an acetyl group, a benzamide group, a pyridine ring, and a fluorobenzo-thiazole ring. These groups could potentially give the compound a variety of interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzamide, pyridine, and thiazole) suggests that it may have significant conjugation and potentially interesting optical properties.



Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the acetyl group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and potentially the fluorine atom. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by any intermolecular forces (such as hydrogen bonding) that it might participate in.


Scientific Research Applications

Antimicrobial Activity

The growing concern of antimicrobial resistance has led to the exploration of novel compounds with potent antimicrobial properties. One study focused on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide. These compounds were evaluated for their docking properties and antimicrobial activity, showing good to moderate activity against selected bacterial and fungal strains, highlighting their potential as a foundation for developing new antimicrobial agents (D. G. Anuse et al., 2019).

Anticancer Activity

Cancer research has also benefited from the application of fluoro-substituted benzothiazole derivatives. A novel fluoro-substituted benzo[b]pyran compound demonstrated anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, underscoring the potential of fluoro-substituted compounds in cancer therapy (A. G. Hammam et al., 2005).

Enzyme Inhibition

In the context of enzyme inhibition, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized to target Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their in vitro activity, showing promise as new leads for antituberculosis drug development (V. U. Jeankumar et al., 2013).

Safety And Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future work could involve exploring its synthesis, properties, and potential applications.


properties

IUPAC Name

4-acetyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSRZPLHPNOTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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